5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorobenzoyl, piperazine, phenylethenyl, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves a multi-step process. The starting materials often include 3-fluorobenzoyl chloride, piperazine, and 2-phenylethenyl-1,3-oxazole-4-carbonitrile. The reaction conditions usually involve:
Formation of the Piperazine Derivative: Reacting 3-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine to form the 3-fluorobenzoyl piperazine intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenylethenyl-1,3-oxazole-4-carbonitrile under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or amide.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Amines or amides derived from the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest for understanding its mechanism of action and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxazole and carbonitrile groups may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring and has shown antibacterial activity.
4-[(5-(3-[4-(4-Fluorobenzoyl)piperazin-1-yl]propyl)pyridin-3-yl)carbonyl]morpholine: Another compound with a fluorobenzoyl piperazine moiety, used in various chemical studies.
Uniqueness
5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H19FN4O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H19FN4O2/c24-19-8-4-7-18(15-19)22(29)27-11-13-28(14-12-27)23-20(16-25)26-21(30-23)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14H2/b10-9+ |
InChI Key |
CFDBRMNMFAHFLQ-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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